2-methyl-N-pyridin-4-ylbenzamide
Description
Properties
IUPAC Name |
2-methyl-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-10-4-2-3-5-12(10)13(16)15-11-6-8-14-9-7-11/h2-9H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNZONAZPKLNST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-pyridin-4-ylbenzamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Another method involves the use of bimetallic metal-organic frameworks as catalysts. For example, the reaction of 2-aminopyridine with trans-β-nitrostyrene in the presence of a Fe2Ni-BDC catalyst can produce this compound with high efficiency. This reaction is carried out in dichloromethane at 80°C for 24 hours, resulting in an 82% yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-pyridin-4-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzamide or pyridine derivatives.
Scientific Research Applications
2-methyl-N-pyridin-4-ylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-methyl-N-pyridin-4-ylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Key Differences and Implications
Functional Groups and Bioactivity
- Thiourea Derivative (2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide) : The thiourea group enhances antibacterial activity, likely by disrupting bacterial membrane integrity or enzyme function .
- Nitro and Piperazine Derivatives : The nitro group (electron-withdrawing) in the 4-nitro compound may increase electrophilicity, affecting reactivity in drug metabolism. The piperazine moiety improves solubility and bioavailability, common in CNS-targeting drugs .
- Hydroxy Group (2-Hydroxy-4-methyl-N-(4-methylpyridin-2-yl)benzamide) : The hydroxyl group could enhance hydrogen bonding, influencing solubility and receptor binding .
Structural Characterization X-ray crystallography (e.g., monoclinic P21/n space group, a = 11.480 Å, β = 108.5°) for the piperazine-nitro derivative highlights the role of SHELX software in refining small-molecule structures .
Synthetic Routes
- Acyl chloride-amine coupling is a common method for benzamide synthesis, as seen in the thiourea derivative . Multi-step routes are required for complex analogues, such as the imatinib-related compound .
Biological Activity
2-Methyl-N-pyridin-4-ylbenzamide is an organic compound belonging to the benzamide class, characterized by a pyridine ring and a methyl group attached to the benzene moiety. Its structural features suggest potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets. Similar compounds have demonstrated anti-tubercular activity against Mycobacterium tuberculosis, indicating that this compound may also exhibit similar properties. The proposed mechanism involves binding to target proteins, inhibiting their function, and potentially influencing various biochemical pathways related to cell signaling and gene expression.
Proposed Mechanisms
- Target Interaction : Likely binds to proteins involved in bacterial metabolism.
- Enzyme Inhibition : May inhibit key enzymes critical for bacterial survival.
- Cellular Effects : Potential alterations in cellular signaling pathways and gene expression.
Biochemical Pathways
The exact biochemical pathways influenced by this compound remain largely unexplored. However, based on its structural similarities to other benzamide derivatives, it may affect:
- Gene Expression : Modulation of transcription factors.
- Cell Signaling : Potential interference with signaling cascades involved in inflammation or infection responses.
- Metabolic Pathways : Possible effects on metabolic flux and metabolite levels.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities of Related Compounds
The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of 2-aminopyridine with 2-methylbenzoyl chloride in the presence of a base like triethylamine. This reaction typically yields the desired product with high efficiency.
Synthetic Route Example
- Reactants : 2-Aminopyridine, 2-Methylbenzoyl Chloride
- Catalyst/Base : Triethylamine
- Solvent : Dichloromethane
- Reaction Conditions : Room temperature
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-methyl-N-pyridin-4-ylbenzamide, and how do reaction conditions influence yield?
- Methodological Answer : A typical synthesis involves coupling 2-methylbenzoyl chloride with 4-aminopyridine under reflux in acetone. Key steps include:
- Dropwise addition of 2-methylbenzoyl chloride to ammonium thiocyanate to form an intermediate.
- Subsequent reaction with 4-aminopyridine under reflux for 3 hours.
- Purification via recrystallization from methanol yields crystalline product (~66% yield). Temperature control and solvent selection (e.g., acetone) are critical to minimize side reactions .
- Data Consideration : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry (1:1 molar ratio of acyl chloride to amine) and reflux time to maximize yield.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : NMR confirms aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.5–2.7 ppm). NMR identifies carbonyl (δ ~165 ppm) and pyridinyl carbons.
- FT-IR : Stretching vibrations for amide C=O (~1650 cm) and N-H (~3300 cm) validate the structure.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 241.1102) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential. Use SHELXL for refinement:
- Data Collection: Monochromatic Cu-Kα radiation (λ = 1.54178 Å), 2θ range 3–60°, and 5066 independent reflections.
- Refinement: Apply anisotropic displacement parameters and constrain H atoms. Final R-factors (R1 < 0.05) ensure accuracy.
- Key Findings : Bond lengths (e.g., C=O at 1.22 Å) and torsion angles between benzamide and pyridinyl groups reveal planar geometry, critical for intermolecular interactions .
Q. What strategies address contradictory biological activity data for this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., trifluoromethyl groups enhance metabolic stability ).
- Assay Validation : Compare results across multiple assays (e.g., enzyme inhibition vs. cell viability). For inconsistent IC values, verify purity (>98% via HPLC) and solvent effects (DMSO vs. aqueous buffers).
- Computational Modeling : Dock derivatives into target proteins (e.g., kinases) using software like AutoDock to rationalize activity disparities .
Q. How do solvent and catalyst choices impact the scalability of this compound synthesis?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification. Switch to ethanol/water mixtures for industrial-scale precipitation.
- Catalysts : Pd/C or Ni catalysts enhance coupling efficiency in scaled reactions. For example, 0.5 mol% Pd/C under H (1 atm) reduces reaction time by 40% .
- Flow Chemistry : Continuous flow reactors minimize batch variability and improve yield consistency (>90% purity at 10 g scale) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
